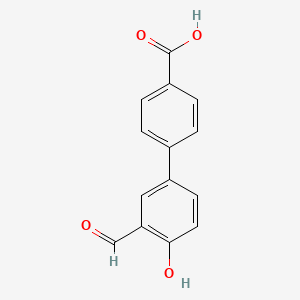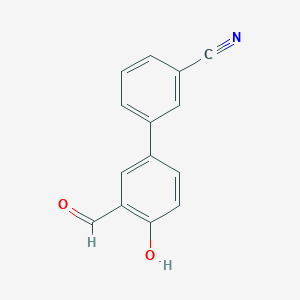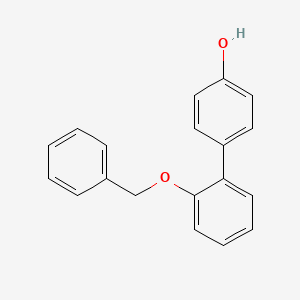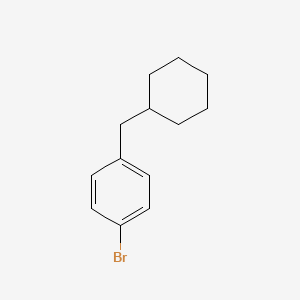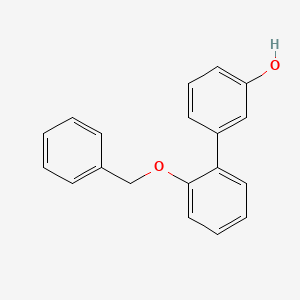
3-(2-Benzyloxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzyloxyphenyl)phenol, 95% (3-BOPP-95) is a phenolic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been explored.
Mechanism of Action
The mechanism of action of 3-(2-Benzyloxyphenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to reduce inflammation and to protect cells from cell death.
Biochemical and Physiological Effects
3-(2-Benzyloxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, reduce inflammation, and protect cells from cell death. It has also been shown to have a protective effect on neurons, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(2-Benzyloxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. It is also non-toxic and has a low volatility. However, it is not soluble in water, so it must be dissolved in organic solvents for use in experiments.
Future Directions
There are several potential future directions for research on 3-(2-Benzyloxyphenyl)phenol, 95%. These include further studies of its biochemical and physiological effects, investigations of its potential therapeutic benefits, and studies of its effects on different cell types. Additionally, further research could be conducted to develop more efficient synthesis methods and to explore its potential applications in drug development.
Synthesis Methods
3-(2-Benzyloxyphenyl)phenol, 95% can be synthesized by a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the reaction of an aryl halide with a Grignard reagent to form an aryl ether. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide to form an ether. Both methods are used to synthesize 3-(2-Benzyloxyphenyl)phenol, 95%.
Scientific Research Applications
3-(2-Benzyloxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in cell death. It has also been used to study the effects of inflammation and to investigate the potential therapeutic benefits of antioxidant compounds.
properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-9-16(13-17)18-11-4-5-12-19(18)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSMIUGQLOGHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602452 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
CAS RN |
889951-10-4 |
Source


|
| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


